molecular formula C17H16Cl2N6O3S B465501 2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2,6-dichloro-4-nitrophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one

2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2,6-dichloro-4-nitrophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one

Cat. No.: B465501
M. Wt: 455.3g/mol
InChI Key: BCAYONGIPGXGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazolinone core, a thiazole ring, and a dichloronitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one typically involves multiple steps, starting with the preparation of the dichloronitrophenyl intermediate. This intermediate is then reacted with various reagents to form the final compound. Common reagents used in the synthesis include thionyl chloride, tert-butylamine, and methyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichloronitrophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitrophenol: Shares the dichloronitrophenyl group but lacks the diazolinone and thiazole rings.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

    Diazolinone derivatives: Compounds with the diazolinone core, used in various chemical and biological studies.

Uniqueness

4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Cl2N6O3S

Molecular Weight

455.3g/mol

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H16Cl2N6O3S/c1-8-13(21-22-14-10(18)5-9(25(27)28)6-11(14)19)15(26)24(23-8)16-20-12(7-29-16)17(2,3)4/h5-7,23H,1-4H3

InChI Key

BCAYONGIPGXGKB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C(C)(C)C)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C(C)(C)C)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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